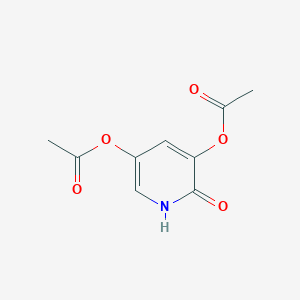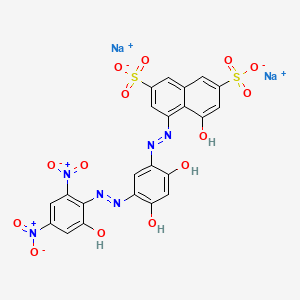![molecular formula C5H10N2 B14512536 [Ethyl(methyl)amino]acetonitrile CAS No. 62842-25-5](/img/structure/B14512536.png)
[Ethyl(methyl)amino]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Ethyl(methyl)amino]acetonitrile is an organic compound characterized by the presence of an ethyl group, a methyl group, an amino group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl(methyl)amino]acetonitrile can be achieved through several methods. One common approach involves the reaction of ethylamine with methyl cyanide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as purification and distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[Ethyl(methyl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
[Ethyl(methyl)amino]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Ethyl(methyl)amino]acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, while the amino group can serve as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the ethyl and methyl groups.
Acetonitrile: Contains a nitrile group but lacks the amino group.
Propionitrile: Similar nitrile group but different alkyl chain.
Uniqueness
[Ethyl(methyl)amino]acetonitrile is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
62842-25-5 |
|---|---|
Fórmula molecular |
C5H10N2 |
Peso molecular |
98.15 g/mol |
Nombre IUPAC |
2-[ethyl(methyl)amino]acetonitrile |
InChI |
InChI=1S/C5H10N2/c1-3-7(2)5-4-6/h3,5H2,1-2H3 |
Clave InChI |
PMVPEQSZVOKTAU-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)


![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)




